
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one is a complex organic compound that features a pyridinone core substituted with benzyloxy, bromophenyl, and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the benzyloxy, bromophenyl, and hydroxymethyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((Benzyloxy)methoxy)-1-phenyl-2-(hydroxymethyl)pyridin-4(1H)-one
- 5-((Benzyloxy)methoxy)-1-(3-chlorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
- 5-((Benzyloxy)methoxy)-1-(3-fluorophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one
Uniqueness
The presence of the bromophenyl group in 5-((Benzyloxy)methoxy)-1-(3-bromophenyl)-2-(hydroxymethyl)pyridin-4(1H)-one distinguishes it from similar compounds. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique for specific applications.
Propiedades
Fórmula molecular |
C20H18BrNO4 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2-(hydroxymethyl)-5-(phenylmethoxymethoxy)pyridin-4-one |
InChI |
InChI=1S/C20H18BrNO4/c21-16-7-4-8-17(9-16)22-11-20(19(24)10-18(22)12-23)26-14-25-13-15-5-2-1-3-6-15/h1-11,23H,12-14H2 |
Clave InChI |
SNWUQJFHQMEHHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCOC2=CN(C(=CC2=O)CO)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




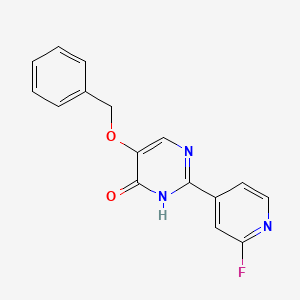
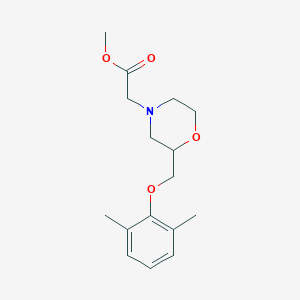
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B11776724.png)
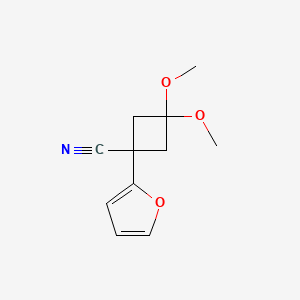
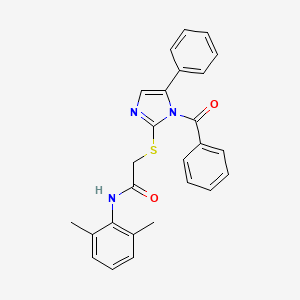
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11776740.png)
![Tert-butyl 9-amino-7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11776745.png)
![2-((2-Chlorobenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11776746.png)
![5-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11776749.png)
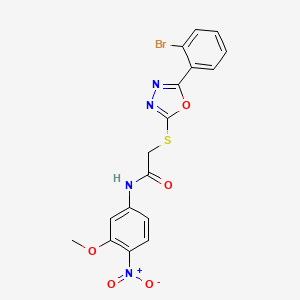
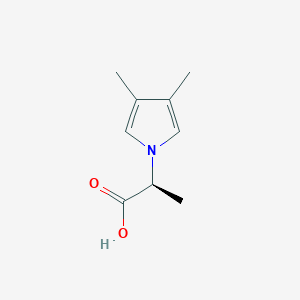
![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)
